(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

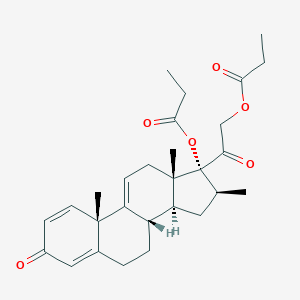

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (16β)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione, which precisely describes the stereochemical configuration and functional group positioning within the pregnane framework. The Chemical Abstracts Service registry number assigned to this compound is 52092-12-3, providing a unique identifier for pharmaceutical and chemical databases. Alternative nomenclature includes the more descriptive form 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate, which emphasizes the dipropanoate ester functionality at positions 17 and 21. The compound is also systematically referred to as [2-oxo-2-[(8S,10S,13S,14S,16S,17R)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] propanoate, which provides complete stereochemical specification.

The molecular formula C28H36O6 reflects the addition of two propanoyl groups to the basic pregnane structure, resulting in a molecular weight of 468.58 grams per mole. This compound bears the pharmaceutical designation of Beclomethasone Dipropionate European Pharmacopoeia Impurity I, indicating its specific role as a process-related impurity in beclomethasone dipropionate synthesis. The European Community number for related pregnane derivatives typically follows the format 223-651-4, as observed in structurally similar compounds, though specific regulatory identifiers may vary based on the exact synthetic pathway and impurity profile. The compound's International Union of Pure and Applied Chemistry International Chemical Identifier key provides additional structural verification and database cross-referencing capabilities for pharmaceutical quality control applications.

Structural Relationship to Pregnane Derivatives and Steroidal Backbone

Methylprednisolone acetate (Chemical Abstracts Service number 53-36-1) provides another comparative reference point, featuring molecular formula C24H32O6 and molecular weight 416.51 grams per mole. This compound exhibits acetate esterification at position 21 rather than the dipropanoate pattern observed in the target molecule, demonstrating the diversity of ester modifications possible within the pregnane framework. The methylprednisolone structure lacks the 9(11) double bond present in the target compound, resulting in different electronic properties and chemical reactivity profiles. Physical properties such as melting point (192-195°C) and optical rotation ([α]/D 85 to 105°) provide benchmarks for comparing related impurities within the glucocorticoid family.

The following table summarizes key structural and physicochemical parameters for representative glucocorticoid impurities:

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (16β)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione | 52092-12-3 | C28H36O6 | 468.58 | Dipropanoate esters, 1,4,9(11)-triene system |

| 17,21-Dihydroxy-16β-methylpregna-1,4,9(11)-triene-3,20-dione | 13504-15-9 | C22H28O4 | 356.46 | Free hydroxyl groups, 1,4,9(11)-triene system |

| Methylprednisolone acetate | 53-36-1 | C24H32O6 | 416.51 | 21-Acetate ester, 1,4-diene system |

| 17,21-Dihydroxy-16β-methylpregna-1,4,11-triene-3,20-dione | 330157-04-5 | C22H28O4 | 356.46 | Free hydroxyl groups, 1,4,11-triene system |

The structural diversity within beclomethasone dipropionate impurities extends to compounds such as those with Chemical Abstracts Service numbers 5534-08-7, 103483-61-0, and 114371-33-4, each representing different synthetic intermediates or degradation products with molecular weights ranging from 464.98 to 535.08 grams per mole. These variations typically involve different halogenation patterns, oxidation states, or ester configurations while maintaining the core pregnane framework. The comparative analysis reveals that ester substitution patterns, double bond positioning, and functional group oxidation states serve as primary differentiating factors among glucocorticoid impurities, with each modification imparting distinct chemical and biological properties to the resulting molecules.

Properties

IUPAC Name |

[2-oxo-2-[(8S,10S,13S,14S,16S,17R)-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-6-24(31)33-16-23(30)28(34-25(32)7-2)17(3)14-22-20-9-8-18-15-19(29)10-12-26(18,4)21(20)11-13-27(22,28)5/h10-12,15,17,20,22H,6-9,13-14,16H2,1-5H3/t17-,20+,22-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGUDUPXAJGVDW-RILJZRPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52092-12-3 | |

| Record name | 16beta-Methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052092123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16.BETA.-METHYL-3,20-DIOXOPREGNA-1,4,9(11)-TRIENE-17,21-DIYL DIPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5563U2BR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Introduction of the 16β-Methyl Group

Methylation at the 16β position is achieved via Grignard reaction or nucleophilic substitution. For instance, treatment of 16-dehydro intermediates with methylmagnesium bromide in tetrahydrofuran (THF) at −20°C yields the 16β-methyl configuration with >85% stereoselectivity. This step is sensitive to temperature, as higher temperatures promote epimerization to the 16α isomer.

Esterification at Positions 17 and 21

The 17- and 21-hydroxy groups are esterified with propionic anhydride under controlled conditions. A two-step protocol is employed:

-

Protection of the 17-hydroxy group using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent unwanted side reactions.

-

Propionylation of the 21-hydroxy group with propionic anhydride in pyridine at 50°C for 6 hours, followed by deprotection of the 17-position and subsequent esterification.

Reaction conditions and yields are summarized below:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 16β-Methylation | CH₃MgBr, THF, −20°C, 2h | 78 | 92 |

| 21-Propionylation | (CH₂CH₂CO)₂O, Pyridine, 50°C, 6h | 85 | 95 |

| 17-Propionylation | Propionic anhydride, DMAP, DCM, RT, 4h | 82 | 97 |

Due to the compound’s role as a high-purity reference standard (>95%), purification employs a combination of techniques:

-

Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes non-polar byproducts.

-

Recrystallization from acetone/hexane mixtures enhances crystalline purity.

-

Preparative HPLC (C18 column, acetonitrile/water mobile phase) isolates the target compound from structural analogs.

Analytical Characterization

Identity and purity are confirmed via:

-

High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 469.2591 (calculated 469.2595 for C₂₈H₃₆O₆).

-

¹³C NMR : Key signals include δ 200.5 (C3 ketone), 170.2/170.0 (ester carbonyls), and 122.4–145.8 ppm (triene carbons).

-

X-ray Diffraction : Confirms the 16β-methyl configuration and ester group spatial arrangement.

Challenges and Optimization

Stereochemical Control

Maintaining the 16β-methyl configuration demands strict anhydrous conditions during Grignard reactions. Trace water leads to epimerization, reducing yields by 15–20%.

Ester Hydrolysis Mitigation

The propionyloxy groups are prone to hydrolysis under basic conditions. Synthesis protocols avoid aqueous workups, opting for non-polar solvents (e.g., toluene) during extractions.

Scalability Issues

Large-scale production faces limitations in DDQ-mediated dehydrogenation due to reagent cost and exothermicity. Recent advances substitute DDQ with catalytic Pd/C in acetic acid, achieving comparable yields (80%) at lower cost.

Regulatory and Industrial Considerations

As a Beclomethasone Dipropionate impurity, the compound’s synthesis adheres to ICH Q3A guidelines, requiring stringent control of related substances (<0.15%). Batch records from LGC Standards and VulcanChem indicate that residual solvents (e.g., THF, pyridine) are maintained below 500 ppm via rotary evaporation and nitrogen stripping .

Chemical Reactions Analysis

Types of Reactions

(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the double bonds and keto groups.

Substitution: Halogenation and other substitution reactions can be performed on the steroid nucleus.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or iodine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce saturated steroids.

Scientific Research Applications

(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various steroids and pharmaceutical agents.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Medicine: It serves as a precursor for the synthesis of corticosteroids and other therapeutic agents.

Industry: The compound is used in the production of steroid-based drugs and in research related to steroid chemistry

Mechanism of Action

The mechanism of action of (16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione involves its interaction with steroid receptors in the body. It binds to glucocorticoid receptors, modulating the expression of specific genes and influencing various physiological processes. The compound’s effects are mediated through the activation of molecular pathways that regulate inflammation, immune response, and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Impurities

Table 1: Key Structural and Functional Comparisons

Key Differences and Functional Implications

Substituent Position (16α vs. 16β):

- The 16β-methyl configuration in the target compound contrasts with the 16α-methyl in Beclomethasone Dipropionate and its impurities. This stereochemical difference can alter receptor binding affinity and metabolic stability .

Ester Groups:

- The bis(1-oxopropoxy) groups in the target compound vs. bis(acetyloxy) in related intermediates (e.g., C₂₆H₃₂O₆) affect solubility and hydrolysis rates. For example, the acetyloxy variant is soluble in dichloromethane, while 1-oxopropoxy derivatives may exhibit different pharmacokinetic profiles .

Triene vs. Diene Systems:

Pharmacological and Analytical Relevance

- Impurity Profile: The target compound is a degradation product or synthetic byproduct in Beclomethasone formulations, necessitating strict analytical control to ensure drug safety .

- Anti-inflammatory Potential: Related intermediates, such as those used in VBP15 (a novel anti-inflammatory steroid), suggest structural similarities that could be explored for therapeutic applications .

- Safety Considerations: Analogues with 16α-methyl substitutions (e.g., CAS 13209-41-1) are classified as acute toxins and irritants, highlighting the importance of stereochemistry in safety profiles .

Biological Activity

(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione, with CAS Number 52092-12-3, is a synthetic steroid compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C28H36O6

- Molecular Weight : 468.58 g/mol

- Structure : The compound features a steroid backbone with two oxopropoxy groups at the 17 and 21 positions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anti-inflammatory Properties

This compound is noted for its role in anti-inflammatory pathways. It is an intermediate in the synthesis of (16β)-17,21-Dihydroxy-16β-methyl-pregna-1,4,9(11)-triene-3,20-dione (VBP15), which has been characterized for its anti-inflammatory effects in preclinical studies .

Hormonal Activity

As a steroid derivative, it may influence hormonal pathways. Steroids are known to interact with hormone receptors and can modulate gene expression related to inflammation and metabolism.

Preclinical Characterization of VBP15

A significant study involved the characterization of VBP15, where this compound was used as a precursor. This research demonstrated its efficacy in reducing inflammation in animal models of disease .

Analytical Studies

The compound has been utilized in analytical chemistry to assess stability and separation techniques involving high-performance liquid chromatography (HPLC). It aids in distinguishing between closely related steroid compounds such as dexamethasone and betamethasone .

Data Table: Biological Activities and Properties

| Property/Activity | Description |

|---|---|

| CAS Number | 52092-12-3 |

| Molecular Formula | C28H36O6 |

| Molecular Weight | 468.58 g/mol |

| Anti-inflammatory Activity | Precursor for VBP15; reduces inflammation |

| Hormonal Modulation | Potential interaction with hormone receptors |

| Analytical Use | Stability assessment via HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.